3-(3-Bromobenzoyl)-4-methylpyridine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of brominated pyridine derivatives often involve crystallization, X-ray diffraction, NMR spectroscopy, and theoretical studies to understand their structure and properties. For example, the synthesis of cocrystals and molecular assemblies involving bromopyridines highlights the importance of these compounds in understanding molecular interactions and crystal engineering. Such studies involve slow evaporation methods, structural analysis through single-crystal X-ray diffraction, and spectroscopic methods to characterize the resulting compounds (Thanigaimani et al., 2016), (Varughese & Pedireddi, 2006).
Catalytic Applications
Research into the catalytic applications of brominated pyridines and related compounds, including their role in oxidative desulfurization processes, demonstrates their utility in environmental chemistry. For instance, the use of brominated ionic liquids for desulfurization processes showcases the potential of these compounds in industrial applications aimed at cleaner energy production (Gao et al., 2010).
Molecular Electronics and Photocatalysis
Brominated pyridine derivatives are also studied for their potential in molecular electronics and photocatalysis, where they contribute to the development of photodynamic therapy applications and solar energy conversion. Research in this area explores the photophysical and photochemical properties of these compounds, their potential as photosensitizers, and their application in dye-sensitized solar cells (Pişkin et al., 2020), (Park et al., 2010).
Supramolecular Chemistry
The role of brominated pyridines in supramolecular chemistry, particularly in the formation of coordination polymers and crystal engineering, is noteworthy. These studies reveal the potential of brominated pyridine derivatives in designing materials with specific structural and functional properties, such as in the development of coordination complexes and the exploration of hydrogen and halogen bonding in crystal structures (Saha, Nangia, & Jaskólski, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(3-Bromobenzoyl)-4-methylpyridine are currently unknown . Without knowledge of its intended use in research, it’s difficult to speculate on its potential biological interactions.
Mode of Action
It has a bromophenyl group (bromine-substituted phenyl ring) attached to the carbonyl group (C=O) which is further linked to the pyrrolidine ring. The connection between the carbonyl group and the pyrrolidine ring forms an amide bond. The amide bond in this compound could be susceptible to hydrolysis (cleavage by water) under acidic or basic conditions, potentially generating 3-bromobenzoic acid and pyrrolidine.
Biochemical Pathways
Given the lack of specific information, it’s challenging to summarize the affected pathways and their downstream effects .
Action Environment
Properties
IUPAC Name |
(3-bromophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKOGUNUOZCEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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